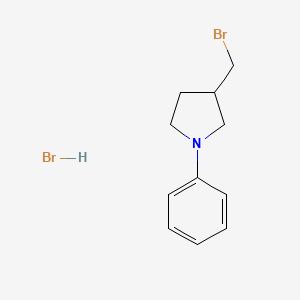
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide, also known as MIDA compound, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. The compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
Wirkmechanismus
The mechanism of action of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is not well understood. However, studies have shown that the compound can act as a π-conjugated system that can facilitate charge transport in organic semiconductors. The N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound has also been shown to form stable complexes with various metals, which can facilitate catalytic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is its versatility. The compound can be easily synthesized using various methods, and its application in scientific research is diverse. However, one of the limitations of the N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound is its low solubility in common organic solvents, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research on N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide. One of the most significant directions is the exploration of its potential applications in organic electronics. The compound can be used as a building block for the synthesis of various organic semiconductors that can be used in electronic devices. Another direction is the synthesis of metal complexes using the N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound as a ligand. These complexes can have potential applications in catalysis, sensing, and medicinal chemistry. Additionally, the development of new methods for the synthesis of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide and its derivatives can also be a future direction for the research on this compound.
Conclusion:
In conclusion, N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. The compound can be synthesized using various methods, and its application in scientific research is diverse. Although the mechanism of action of the N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound is not well understood, it has potential applications in organic electronics and catalysis. Further research is needed to explore the potential applications of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide and its derivatives.
Synthesemethoden
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-methylisoxazole-3-carboxylic acid with thiophene-2,5-dicarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be further reacted with N,N'-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) to form the N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with 2,5-thiophenedicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors that can be used in various electronic devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). The N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide compound has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-7-5-11(17-21-7)15-13(19)9-3-4-10(23-9)14(20)16-12-6-8(2)22-18-12/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFRXWUFGWISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)
![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)